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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-

Hydroxy-4-methylaniline (CAS No. 2835-95-2), also known as 5-Amino-2-methylphenol.[1][2]

[3][4][5] As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, a

thorough understanding of its structural and electronic properties through spectroscopic

analysis is paramount for researchers, scientists, and professionals in drug development.[3]

This document details the theoretical basis and practical considerations for acquiring and

interpreting ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) data for this compound. Experimental protocols are provided as a

self-validating framework to ensure data integrity and reproducibility.
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3-Hydroxy-4-methylaniline is an aromatic organic compound with the chemical formula

C₇H₉NO.[2][4] Its molecular structure, featuring a phenol and an aniline moiety on a toluene

backbone, makes it a versatile building block in organic synthesis. The precise characterization

of this molecule is the foundation for its application in various fields, including the development

of novel therapeutic agents and advanced materials. Spectroscopic techniques provide the

necessary tools to confirm its identity, purity, and structural intricacies. This guide serves as a

practical resource for leveraging these techniques to their full potential.

Molecular Structure and Spectroscopic Correlation
The structural features of 3-Hydroxy-4-methylaniline directly influence its spectroscopic

signatures. The interplay of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups on the

aromatic ring creates a unique electronic environment that is interrogated by different

spectroscopic methods.

Caption: Correlation of spectroscopic techniques with the molecular structure of 3-Hydroxy-4-

methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of organic molecules.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their

electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-4-methylaniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.1 Singlet 3H -CH₃

~3.5 (broad) Singlet 2H -NH₂

~4.8 (broad) Singlet 1H -OH

~6.5 - 7.0 Multiplet 3H Aromatic-H

Note: Predicted values are based on standard chemical shift tables and may vary depending

on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-4-methylaniline in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar

compounds and to observe exchangeable protons (-OH, -NH₂).

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Shim the magnetic field to achieve optimal resolution.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32

scans).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and

their chemical environments.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-4-methylaniline

Chemical Shift (δ) ppm Assignment

~17 -CH₃

~110 - 155 Aromatic-C (6 signals)

Note: Predicted values are based on standard chemical shift tables and may vary depending

on the solvent and experimental conditions. The PubChem database indicates the availability

of ¹³C NMR data for this compound.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup:

Use a broadband probe on the NMR spectrometer.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance

sensitivity.
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A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxy-4-methylaniline

Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3200 (broad) O-H stretch Phenol

3500 - 3300 (two bands) N-H stretch Primary Amine

3000 - 2850 C-H stretch Methyl

1620 - 1580 N-H bend Primary Amine

1600 - 1450 C=C stretch Aromatic Ring

1260 - 1000 C-O stretch Phenol

Note: An ATR-IR spectrum is available in the PubChem database for 5-Amino-2-
methylphenol.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a small amount of the solid 3-Hydroxy-4-methylaniline sample

directly onto the ATR crystal.

Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Data Acquisition and Processing:

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for 3-Hydroxy-4-methylaniline

m/z Interpretation

123 Molecular ion [M]⁺

122 [M-H]⁺

108 [M-CH₃]⁺

94 [M-NH₂-H]⁺

Note: GC-MS data for 5-Amino-2-methylphenol is available in the PubChem database,

showing a molecular ion peak at m/z 123.[1] The mzCloud database also provides extensive

mass spectral data for this compound.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 3-Hydroxy-4-methylaniline in a volatile

organic solvent (e.g., methanol or dichloromethane).

Instrument Setup:

Gas Chromatograph (GC):

Select an appropriate capillary column (e.g., a non-polar DB-5ms).

Set a suitable temperature program for the oven to ensure separation from any

impurities.

Use helium as the carrier gas.

Mass Spectrometer (MS):

Use Electron Ionization (EI) at 70 eV.

Set the mass range to scan from approximately m/z 40 to 200.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The separated components will elute from the GC column and enter the mass

spectrometer.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of 3-Hydroxy-4-methylaniline.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the unambiguous characterization of 3-Hydroxy-4-methylaniline. By following

the outlined experimental protocols and understanding the correlation between molecular

structure and spectroscopic data, researchers can ensure the identity and purity of their
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material, which is a critical prerequisite for its successful application in research and

development. This guide provides the foundational knowledge for these analytical endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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